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Compound of Interest

Compound Name: Prop-1-ene-1-sulfonamide

Cat. No.: B15306723

Disclaimer: Specific experimental spectroscopic data for prop-1-ene-1-sulfonamide is not
readily available in the public domain. The data presented in this guide is inferred based on the
analysis of its constitutional isomers, related vinyl sulfonamides, and general principles of
spectroscopic interpretation. This document serves as a comprehensive resource for
researchers, scientists, and drug development professionals, providing expected spectroscopic
characteristics and standardized analytical methodologies. Experimental verification is crucial
for the definitive characterization of prop-1-ene-1-sulfonamide.

Introduction

Prop-1-ene-1-sulfonamide is an organic compound containing a sulfonamide functional group
attached to a propenyl chain. As a member of the vinyl sulfonamide class, it holds potential
interest in medicinal chemistry and materials science due to the reactivity of the vinyl group and
the biological significance of the sulfonamide moiety. A thorough understanding of its
spectroscopic properties is fundamental for its identification, purity assessment, and structural
elucidation in various research and development settings. This guide provides a detailed
overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for prop-1-ene-1-sulfonamide, alongside generalized experimental
protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for prop-1-ene-1-
sulfonamide. These values are estimations based on known data for analogous compounds
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and typical spectroscopic ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Prop-1-ene-1-sulfonamide

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~6.0-6.5 Doublet of Quartets 1H H-1 (Vinyl)
~65-7.0 Doublet of Quartets 1H H-2 (Vinyl)
~19-21 Doublet of Doublets 3H H-3 (Methyl)
~5.0-7.0 Broad Singlet 2H NH:2

Solvent: CDCIs or DMSO-ds. The chemical shift of the NH2 protons is highly dependent on
solvent and concentration.

Table 2: Predicted 3C NMR Spectroscopic Data for Prop-1-ene-1-sulfonamide

Chemical Shift (6, ppm) Assignment
~130 - 140 C-1 (Vinyl)
~120 - 130 C-2 (Vinyl)
~15-20 C-3 (Methyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for Prop-1-ene-1-sulfonamide
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Frequency (cm™?) Intensity Assighment

3400 - 3300 Medium N-H Asymmetric Stretch
3300 - 3200 Medium N-H Symmetric Stretch
3100 - 3000 Medium C-H Stretch (Vinyl)

2950 - 2850 Medium C-H Stretch (Methyl)
1650 - 1600 Medium C=C Stretch

1350 - 1300 Strong S=0 Asymmetric Stretch
1170 - 1140 Strong S=0 Symmetric Stretch
950 - 900 Strong S-N Stretch

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectrometry Fragments for Prop-1-ene-1-sulfonamide

m/z Formula Identity

121 CsH7NO:2S Molecular lon [M]*
106 C3HsNS [M-O]*

79 SO2NH Sulfonamide fragment
56 Cs3Ha4S Thiopropenyl fragment
41 CsHs Allyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic compound such as prop-1-ene-1-sulfonamide.

NMR Spectroscopy

Objective: To acquire *H and 3C NMR spectra for structural elucidation.
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Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent is critical to
avoid overlapping signals with the analyte.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:

[¢]

Tune and shim the instrument to optimize the magnetic field homogeneity.

[¢]

Acquire the spectrum using a standard pulse sequence.

[e]

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

[e]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:

o Switch the probe to the carbon frequency.

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative proton ratios.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1][2]

o The mixture should be a fine, homogeneous powder.[1]

Pellet Formation:

o Place the powdered mixture into a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent
pellet.[1]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Spectrum Acquisition:

o Place the KBr pellet in the sample holder of the spectrometer.

o Record a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray lonization - ESI):
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e Sample Preparation:

o Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a suitable solvent such as
methanol, acetonitrile, or a mixture with water.

o The solvent should be volatile and compatible with the ESI source.

 Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., Q-TOF,
Orbitrap).[3][4]

o |nfusion and lonization:

o Introduce the sample solution into the ESI source via direct infusion using a syringe pump
at a low flow rate (e.g., 5-10 pL/min).

o A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.
o The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
e Mass Analysis:

o The ions are guided into the mass analyzer, where they are separated based on their
mass-to-charge ratio (m/z).[5][6]

o The detector records the abundance of each ion.
o Data Acquisition:

o Acquire the mass spectrum in either positive or negative ion mode, depending on the
analyte's ability to be protonated or deprotonated.

o For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-
induced dissociation (CID) to generate fragment ions.[3][4]

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for the
spectroscopic analysis of prop-1-ene-1-sulfonamide.
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Caption: Chemical structure of Prop-1-ene-1-sulfonamide.
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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